molecular formula C10H11BrClF B1491916 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene CAS No. 2098117-47-4

1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene

Cat. No. B1491916
CAS RN: 2098117-47-4
M. Wt: 265.55 g/mol
InChI Key: QFTQDTYBMGGPHP-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene, also known as 1-BFCB, is an organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 63°C and a melting point of -21°C. It has a molecular weight of 250.5 g/mol and a molecular formula of C7H6BrClF. 1-BFCB is used as a reagent in many organic syntheses, as well as in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field has extensively explored the synthesis and reactions of fluorinated and halogenated compounds, providing a foundation for understanding the potential applications of compounds like 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene. For example, studies have detailed the synthesis of fluorinated butanolides and butenolides, highlighting nucleophilic reactions of halogenated compounds and their applications in creating complex molecular structures (Paleta, Volkov, & Hetflejš, 2000). Additionally, the electrochemical fluorination of aromatic compounds showcases the potential for modifying halobenzenes to produce various fluorinated compounds, which could be relevant for applications in materials science and chemical synthesis (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Structural Characterization and Properties

The structural characterization of novel compounds provides insights into their potential applications. For instance, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide illustrate the process of creating compounds with specific functional groups, which could be relevant for applications in developing new materials or chemical intermediates (Bi, 2014).

properties

IUPAC Name

1-(1-bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClF/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTQDTYBMGGPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)(C1=CC=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Reactant of Route 2
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1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Reactant of Route 3
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Reactant of Route 4
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Reactant of Route 6
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene

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